L-771688

説明

特性

IUPAC Name |

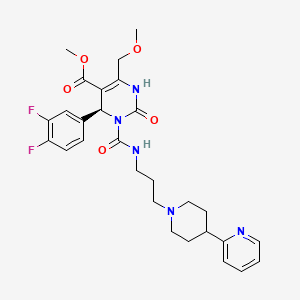

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFCSQUTLDLAR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33F2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200050-59-5 | |

| Record name | L-771688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200050595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-771688 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW9MH6LGKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-771688: A Technical Guide to its Mechanism of Action as a Selective α1A-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of L-771688 (also known as SNAP-6383), a potent and highly selective antagonist of the α1A-adrenergic receptor. This document details its binding affinity, functional activity, and the experimental protocols used for its characterization, making it a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound is a competitive antagonist that exhibits high affinity and selectivity for the α1A-adrenoceptor subtype.[1][2][3][4] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenoceptors are primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.

Upon agonist binding, the α1A-adrenoceptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, most notably the contraction of smooth muscle.

This compound exerts its pharmacological effect by binding to the α1A-adrenoceptor and preventing the binding of endogenous agonists like norepinephrine, thereby inhibiting this signaling cascade. Its high selectivity for the α1A subtype over the α1B and α1D subtypes minimizes off-target effects.

Signaling Pathway Diagram

Quantitative Data

The potency and selectivity of this compound have been quantified through radioligand binding assays and functional assays.

Radioligand Binding Affinity

Binding affinity is typically determined by competitive binding assays, where the ability of this compound to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound at Cloned α1-Adrenoceptor Subtypes [1][2]

| Receptor Subtype | Human | Rat | Dog |

| α1A | ≤ 1 | ≤ 1 | ≤ 1 |

| α1B | > 500 | > 500 | > 500 |

| α1D | > 500 | > 500 | > 500 |

Data from [3H]prazosin binding studies.

Additionally, direct binding studies using radiolabeled [3H]this compound have shown high-affinity binding to the cloned human α1A-adrenoceptor with a dissociation constant (Kd) in the picomolar range (43-90 pM).[1][2]

Functional Antagonist Activity

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The antagonist potency is often expressed as the equilibrium dissociation constant (Kb). A lower Kb value indicates a more potent antagonist.

Table 2: Functional Antagonist Activity (Kb, nM) of this compound [1][3]

| Assay Type | Receptor/Tissue | Agonist | Kb (nM) |

| Inositol Phosphate (B84403) Response | Cloned Human α1A-Adrenoceptor | Norepinephrine | 0.02 |

| Inositol Phosphate Response | Cloned Human α1B-Adrenoceptor | Norepinephrine | 84 |

| Inositol Phosphate Response | Cloned Human α1D-Adrenoceptor | Norepinephrine | 3200 |

| Tissue Contraction | Rat Prostate | Phenylephrine (B352888)/A-61603 | 0.02 - 0.28 |

| Tissue Contraction | Dog Prostate | Phenylephrine/A-61603 | 0.02 - 0.28 |

| Tissue Contraction | Human Prostate | Phenylephrine/A-61603 | 0.02 - 0.28 |

| Tissue Contraction | Human Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28 |

| Tissue Contraction | Monkey Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28 |

| Tissue Contraction | Rat Caudal Artery | A-61603 | 0.02 - 0.28 |

| Tissue Contraction | Rat Aorta | Norepinephrine | Resistant |

These data demonstrate that this compound is a highly potent and selective competitive antagonist of the α1A-adrenoceptor, with over 500-fold selectivity compared to the α1B and α1D subtypes.[1][2][3]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for α1-adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cells stably expressing cloned human, rat, or dog α1A, α1B, or α1D-adrenoceptors.

-

Radioligand: [3H]prazosin.

-

Test compound: this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]prazosin and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]prazosin binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Inositol Phosphate (IP) Accumulation Assay

This is a functional assay that measures the second messenger production downstream of Gq-coupled receptor activation.

Objective: To determine the functional antagonist potency (Kb) of this compound.

Materials:

-

Intact cells expressing the α1-adrenoceptor subtype of interest.

-

Agonist (e.g., norepinephrine).

-

Antagonist (this compound).

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Assay buffer.

-

Commercially available IP1 HTRF assay kit or similar detection method.

Procedure:

-

Plate cells in a suitable microplate.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of LiCl.

-

Stimulate the cells with a fixed concentration of norepinephrine (e.g., its EC80).

-

Incubate for a specified time to allow for IP accumulation.

-

Lyse the cells and measure the accumulated inositol monophosphate (IP1, a stable downstream metabolite of IP3) using a suitable detection method (e.g., HTRF).

-

Construct a concentration-response curve for the antagonist.

-

Calculate the Kb value using the Schild equation or by fitting the data to an appropriate pharmacological model.

Isolated Tissue Contraction Assay

This ex vivo assay measures the effect of a compound on the contraction of smooth muscle tissue.

Objective: To assess the antagonist activity of this compound in a physiologically relevant system.

Materials:

-

Isolated tissue preparations (e.g., prostate, bladder neck, caudal artery).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Isometric force transducer and data acquisition system.

-

Agonist (e.g., phenylephrine or the α1A-selective agonist A-61603).

-

Antagonist (this compound).

Procedure:

-

Dissect the desired tissue and mount it in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Construct a cumulative concentration-response curve to the agonist.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a set period.

-

Re-run the cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

A rightward shift in the agonist concentration-response curve indicates competitive antagonism.

-

Perform a Schild analysis on the dose ratios to determine the pA2 value, which is an estimate of the negative logarithm of the antagonist dissociation constant (Kb).

Conclusion

This compound is a highly potent and selective α1A-adrenoceptor antagonist. Its mechanism of action is centered on the competitive blockade of the Gq-coupled signaling pathway, thereby inhibiting agonist-induced intracellular calcium release and smooth muscle contraction. The extensive in vitro characterization through binding and functional assays provides a robust dataset for its pharmacological profile, highlighting its potential utility in research and as a lead compound for therapeutic development, particularly for conditions where α1A-adrenoceptor activity is implicated, such as benign prostatic hyperplasia.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

L-771688: A Deep Dive into its α1A-Adrenoceptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α1A-adrenoceptor selectivity profile of L-771688, a potent and selective antagonist. The document details the quantitative binding affinities and functional antagonism of this compound at the three α1-adrenoceptor subtypes (α1A, α1B, and α1D), presents detailed experimental methodologies for key assays, and visualizes critical pathways and workflows.

Core Data Presentation: this compound Selectivity Profile

The selectivity of this compound for the α1A-adrenoceptor subtype over other adrenergic receptors is a key characteristic of its pharmacological profile. The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound.

| Receptor Subtype | Ligand | Assay Type | Preparation | Species | Ki (nM) | Reference |

| α1A | This compound | Radioligand Binding | Human Prostate Tissue | Human | 0.13 | [1] |

| α1A | This compound | Radioligand Binding | Cloned Human α1A Membranes | Human | 0.071 (Kd) | [1] |

| α1A | This compound | Radioligand Binding | - | - | 0.43 ± 0.02 | [2] |

| α1A | This compound | Functional Antagonism | Cloned Human α1A-adrenoceptors | Human | 0.02 - 0.28 (Kb) | [1] |

| α1D | This compound | Functional Antagonism | Rat Aorta | Rat | Resistant | [1] |

Note: Data for α1B-adrenoceptor binding affinity and functional antagonism for this compound were not explicitly available in the reviewed literature. The resistance observed in the rat aorta, a tissue rich in α1D-adrenoceptors, strongly suggests a low affinity of this compound for this subtype.[1]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's mechanism of action and how its selectivity is determined, the following diagrams illustrate the α1A-adrenoceptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

-

Tissues (e.g., human prostate, rat submaxillary gland) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-prazosin for α1-adrenoceptors), the membrane preparation, and varying concentrations of the unlabeled competitor compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity constant (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Calcium Mobilization)

Functional assays are crucial for determining whether a compound acts as an agonist or antagonist and for quantifying its potency (e.g., pA2 or Kb). For α1A-adrenoceptors, which are Gq-coupled, measuring changes in intracellular calcium concentration is a common method to assess functional activity.

1. Cell Culture and Loading:

-

Cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are cultured in appropriate media.

-

On the day of the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specific duration at 37°C.

-

After loading, the cells are washed to remove excess dye.

2. Calcium Mobilization Measurement:

-

The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurements.

-

A baseline fluorescence reading is established.

-

To assess antagonist activity, cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

An agonist (e.g., norepinephrine (B1679862) or phenylephrine) is then added to the wells, and the change in fluorescence, indicative of an increase in intracellular calcium, is recorded over time.

3. Data Analysis:

-

The peak fluorescence response is measured for each concentration of the agonist in the presence and absence of the antagonist.

-

The data are used to construct concentration-response curves for the agonist.

-

The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.

-

The antagonist's potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value. The Schild equation is used for this calculation. Alternatively, the apparent equilibrium dissociation constant (Kb) can be calculated.

Conclusion

This compound demonstrates high-affinity binding and potent antagonism at the α1A-adrenoceptor. While specific quantitative data for its interaction with α1B and α1D subtypes are limited in the publicly available literature, functional data indicates a significantly lower affinity for the α1D subtype. This selectivity profile makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of the α1A-adrenoceptor and a potential lead compound for the development of subtype-selective therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of this and other adrenergic ligands.

References

L-771688: A Technical Guide for Benign Prostatic Hyperplasia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-771688 (also known as SNAP 6383), a potent and highly selective α1A-adrenoceptor antagonist, for its application in benign prostatic hyperplasia (BPH) research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Role in BPH

Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland. The pathophysiology of BPH involves both a static component (increased prostate size) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck). The dynamic component is primarily mediated by the activation of α1-adrenergic receptors by norepinephrine (B1679862), leading to smooth muscle contraction and lower urinary tract symptoms (LUTS).[1]

The α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. The α1A-adrenoceptor is the predominant subtype in the human prostate and bladder neck, making it a key therapeutic target for BPH.[1] Selective antagonists of the α1A-adrenoceptor are desirable as they can alleviate LUTS by relaxing prostate smooth muscle with a reduced risk of cardiovascular side effects, which are often associated with the blockade of α1B-adrenoceptors in blood vessels.[2]

This compound is a dihydropyrimidine (B8664642) derivative that has demonstrated high affinity and exceptional selectivity for the α1A-adrenoceptor subtype.[3][4] Its pharmacological profile suggests it as a valuable tool for investigating the specific role of the α1A-adrenoceptor in BPH pathophysiology and as a lead compound for the development of next-generation BPH therapies.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound in comparison to other commonly used α1-adrenoceptor antagonists.

Table 1: Comparative Binding Affinities (Ki, nM) of α1-Adrenoceptor Antagonists

| Compound | α1A | α1B | α1D | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |

| This compound | ≤ 1 [3] | >500[3] | >500[3] | >500 | >500 |

| Tamsulosin | ~3.7[5] | ~37[5] | ~10.4[5] | ~10 | ~2.8 |

| Silodosin | ~0.32[5] | ~16[5] | ~8.1[5] | ~50 | ~25.3 |

| Alfuzosin | ~10 | ~10 | ~10 | 1 | 1 |

| Doxazosin | ~1 | ~1 | ~1 | 1 | 1 |

| Terazosin | ~1 | ~1 | ~1 | 1 | 1 |

| Prazosin | ~0.2 | ~0.3 | ~1.6 | ~1.5 | ~8 |

Data compiled from multiple sources.[3][5] Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Table 2: Functional Potency (Kb, nM) of this compound in Various Tissues

| Tissue | Agonist | Apparent Kb (nM) |

| Human Prostate | Phenylephrine/A-61603 | 0.02 - 0.28[3] |

| Dog Prostate | Phenylephrine/A-61603 | 0.02 - 0.28[3] |

| Rat Prostate | Phenylephrine/A-61603 | 0.02 - 0.28[3] |

| Human Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28[3] |

| Monkey Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28[3] |

| Rat Caudal Artery | Phenylephrine/A-61603 | 0.02 - 0.28[3] |

| Rat Aorta | Norepinephrine | Resistant[3] |

Kb values represent the equilibrium dissociation constant of an antagonist, indicating its potency in functional assays.[3]

Signaling Pathways and Experimental Workflows

α1A-Adrenergic Receptor Signaling Pathway in Prostate Smooth Muscle

The binding of norepinephrine to the α1A-adrenoceptor on prostate smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound acts as a competitive antagonist at this receptor, blocking the downstream effects.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of this compound's activity on prostate tissue.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Subtypes

This protocol is designed to determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D-adrenoceptors.

Materials:

-

Cell membranes from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors.

-

[3H]-Prazosin (radioligand).

-

This compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of [3H]-Prazosin (near its Kd value).

-

Varying concentrations of this compound or other unlabeled competing ligands.

-

For total binding, add vehicle instead of a competing ligand.

-

For non-specific binding, add a high concentration of a non-selective antagonist (e.g., phentolamine).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Prostate Smooth Muscle Contraction

This protocol assesses the functional potency (Kb or pA2) of this compound in inhibiting agonist-induced contraction of prostate smooth muscle.

Materials:

-

Fresh human or animal (e.g., rat, dog) prostate tissue.

-

Krebs-Henseleit solution (aerated with 95% O2, 5% CO2).

-

α1-adrenoceptor agonist (e.g., phenylephrine, norepinephrine, or the α1A-selective agonist A-61603).

-

This compound.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Dissect prostate tissue into strips (e.g., 3 x 3 x 6 mm) and mount them in organ baths containing Krebs-Henseleit solution at 37°C.[6][7]

-

Equilibration: Allow the tissue strips to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60-90 minutes), with periodic washing.

-

Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Concentration-Response Curve (Agonist):

-

In control tissues, cumulatively add increasing concentrations of the α1-agonist and record the contractile response to generate a concentration-response curve.

-

-

Antagonist Incubation:

-

In separate tissue preparations, incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes) before generating the agonist concentration-response curve.

-

Repeat this for several different concentrations of this compound.

-

-

Data Analysis:

-

The antagonist will cause a rightward shift in the agonist concentration-response curve.

-

Perform a Schild analysis by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the linear regression is the pA2 value.[8]

-

Alternatively, the apparent Kb can be calculated from the dose ratios obtained at different antagonist concentrations.

-

In Vivo Models for BPH Research

Animal models are crucial for evaluating the in vivo efficacy and uroselectivity of compounds like this compound.

-

Hormone-Induced BPH Models: Chronic administration of androgens, such as testosterone, to rats or dogs can induce prostatic hyperplasia and lower urinary tract symptoms, providing a relevant model for studying the effects of α1-antagonists on micturition.[9]

-

Anesthetized Animal Models: In anesthetized dogs, the simultaneous measurement of intraurethral pressure and blood pressure allows for the assessment of a compound's functional uroselectivity—its ability to reduce urethral pressure without causing significant hypotension.[9]

Conclusion

This compound is a highly potent and selective α1A-adrenoceptor antagonist that serves as an invaluable research tool for elucidating the role of the α1A-adrenoceptor in the pathophysiology of benign prostatic hyperplasia. Its high selectivity offers the potential for a favorable side-effect profile by minimizing the blockade of α1B and α1D-adrenoceptors. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to the development of more effective and better-tolerated therapies for BPH.

References

- 1. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Smooth muscle contraction and growth of stromal cells in the human prostate are both inhibited by the Src family kinase inhibitors, AZM475271 and PP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic smooth muscle contractions in the human prostate: estimation of relevance and characterization of different agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

L-771688: A Technical Guide to a Potent and Selective α1A-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-771688, a potent and highly selective antagonist of the α1A-adrenergic receptor. The information presented herein is intended to support research and drug development efforts in areas where modulation of the α1A-adrenoceptor is of therapeutic interest, particularly in the context of benign prostatic hyperplasia (BPH).

Chemical Structure and Properties

This compound, also known as SNAP-6383, is a synthetic molecule belonging to the dihydropyrimidine (B8664642) class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-({[3-(4-pyridin-2-yl)piperidin-1-yl]propyl}carbamoyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| SMILES | COC[C@H]1C(C(=O)OC)=C(N(C(=O)NCCCCN2CCC(CC2)c2ccccn2)C1=O)c1ccc(F)c(F)c1 |

| InChI | InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1 |

| CAS Number | 200050-59-5 (this compound), 200051-19-0 (this compound dihydrochloride) |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₃F₂N₅O₅ |

| Molecular Weight | 557.59 g/mol (free base)[1][2], 630.51 g/mol (dihydrochloride)[1][2] |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the α1A-adrenergic receptor. This selectivity is crucial for its therapeutic application, as it minimizes off-target effects associated with the blockade of α1B and α1D adrenoceptors.

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated the high affinity and selectivity of this compound for the α1A-adrenoceptor subtype.[1][2]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α1A |

| α1A-Adrenoceptor | ≤ 1 nM[1][2] | - |

| α1B-Adrenoceptor | >500-fold lower than α1A[1][2] | >500x |

| α1D-Adrenoceptor | >500-fold lower than α1A[1][2] | >500x |

Functional Antagonism

Functional assays have confirmed the antagonist activity of this compound at the α1A-adrenoceptor, effectively inhibiting agonist-induced smooth muscle contraction.

| Tissue/Cell Line | Agonist | Functional Potency (Kb) |

| Isolated rat, dog, and human prostate | Phenylephrine or A-61603 | 0.02 - 0.28 nM[1] |

| Human and monkey bladder neck | Phenylephrine or A-61603 | 0.02 - 0.28 nM[1] |

| Rat caudal artery | Phenylephrine or A-61603 | 0.02 - 0.28 nM[1] |

Signaling Pathway

The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Blockade of this receptor by this compound inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor subtype in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled antagonist).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Smooth Muscle Contraction Assay

This protocol is used to determine the functional potency (Kb) of this compound as an antagonist.

Detailed Steps:

-

Tissue Preparation: Dissect smooth muscle tissue (e.g., from prostate or bladder neck) into strips and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a set resting tension.

-

Control Agonist Response: Generate a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine) to establish a baseline contractile response.

-

Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a known concentration of this compound for a sufficient period to reach equilibrium.

-

Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve to the same agonist in the presence of this compound.

-

Data Analysis: Plot the log concentration of the agonist versus the response for both curves. A competitive antagonist like this compound will cause a rightward shift in the concentration-response curve. The magnitude of this shift can be used to calculate the pA₂ value, from which the antagonist dissociation constant (Kb) can be derived.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the α1A-adrenoceptor. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting conditions mediated by α1A-adrenoceptor activity, most notably benign prostatic hyperplasia. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other selective α1A-adrenoceptor antagonists.

References

L-771688: A Technical Guide to a Potent and Selective α1A-Adrenoceptor Antagonist

Introduction

L-771688, also known by the code SNAP-6383, is a potent and highly selective antagonist of the α1A-adrenergic receptor. This compound emerged from research programs aimed at developing more specific treatments for benign prostatic hyperplasia (BPH). The therapeutic rationale for an α1A-selective antagonist lies in the predominance of this receptor subtype in the smooth muscle of the prostate and bladder neck. Blockade of these receptors leads to smooth muscle relaxation, alleviating the urinary obstruction and lower urinary tract symptoms (LUTS) associated with BPH, while minimizing cardiovascular side effects often associated with less selective α-blockers. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.

Discovery and History

The development of this compound is rooted in the broader effort to improve upon the first-generation non-selective α-adrenoceptor antagonists like prazosin, and later, subtype-selective antagonists such as tamsulosin. The goal was to achieve greater "uroselectivity" by specifically targeting the α1A-adrenoceptor, which is primarily responsible for prostatic smooth muscle contraction. Advances in molecular cloning that identified the three distinct α1-adrenoceptor subtypes (α1A, α1B, and α1D) paved the way for the rational design of subtype-selective antagonists like this compound. While the detailed timeline of its discovery and preclinical development is not extensively documented in publicly available literature, its characterization as a potent and selective α1A-antagonist was notably described in a 2000 publication by Chang et al. The synthesis of this compound can be achieved through a Biginelli reaction, a multi-component reaction that efficiently produces dihydropyrimidinones.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the human α1A-adrenoceptor. Its pharmacological activity has been primarily defined through in vitro radioligand binding and functional assays.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human α1A | [3H]Prazosin | Cloned human α1A-adrenoceptors | 0.43 ± 0.02 | [1] |

| Human α1A | [3H]this compound | Cloned human α1A-adrenoceptors | 0.052 ± 0.008 | [1] |

Table 2: Selectivity of this compound

| Receptor Subtype | Selectivity (fold vs. α1A) | Reference |

| α1B | >500 | |

| α1D | >500 |

Experimental Protocols

The following sections detail the likely methodologies for the key experiments used to characterize this compound, based on standard practices and available information.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for α1A, α1B, and α1D-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the cloned human α1A, α1B, or α1D-adrenoceptor subtypes. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Competition Binding Assay: A fixed concentration of a radioligand (e.g., [3H]prazosin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound).

-

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

This assay is used to determine the functional potency of an antagonist by measuring its ability to inhibit the response of a receptor to an agonist. For Gq-coupled receptors like the α1A-adrenoceptor, agonist stimulation leads to an increase in intracellular calcium, which can be measured.

Objective: To determine the functional antagonist potency of this compound at the α1A-adrenoceptor.

Methodology:

-

Cell Culture: Cells stably expressing the human α1A-adrenoceptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An agonist of the α1A-adrenoceptor (e.g., phenylephrine (B352888) or A-61603) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 or pA2 value is determined to represent its antagonist potency.

Signaling Pathways

This compound acts as an antagonist at the α1A-adrenoceptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for this receptor involves coupling to the Gq/11 family of G-proteins.

Upon activation by an agonist (which is blocked by this compound), the α1A-adrenoceptor initiates the following cascade:

-

Gq/11 Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).

By blocking the initial receptor activation step, this compound prevents this entire downstream signaling cascade.

Clinical Development

Despite its promising preclinical profile as a potent and selective α1A-adrenoceptor antagonist for the potential treatment of benign prostatic hyperplasia, there is no readily available public information on the progression of this compound into clinical trials. It is possible that the compound's development was discontinued (B1498344) for reasons not disclosed in the public domain.

Conclusion

This compound is a valuable research tool and a significant example of the efforts to develop subtype-selective α1-adrenoceptor antagonists. Its high potency and selectivity for the α1A subtype, as demonstrated through in vitro pharmacological studies, underscore the potential for designing drugs with improved therapeutic indices for conditions like benign prostatic hyperplasia. While its clinical development status is unclear, the technical data and methodologies associated with this compound continue to be relevant for researchers in the fields of pharmacology and drug discovery.

References

L-771688: An In-Depth In Vitro Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-771688, also known as SNAP-6383, is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The high affinity and selectivity of this compound for the α1A-adrenoceptor subtype have made it a valuable research tool for investigating the physiological and pathological roles of this receptor.

Core Pharmacological Data

The in vitro pharmacological activity of this compound has been characterized through a series of radioligand binding and functional assays. The data consistently demonstrates its high potency and selectivity for the α1A-adrenoceptor subtype across various species and tissues.

Radioligand Binding Affinity

This compound exhibits high affinity for the α1A-adrenoceptor, as determined by its ability to displace radiolabeled ligands such as [3H]prazosin. Its selectivity for the α1A subtype is markedly higher than for the α1B and α1D subtypes.[1][2][3]

Table 1: Binding Affinity (Ki) of this compound for Cloned Adrenoceptor Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | Selectivity vs. α1A | Reference |

| α1A | Human | [3H]prazosin | ≤ 1 | - | [1][3] |

| α1A | Human | [3H]prazosin | 0.36 | - | [2] |

| α1A | Human | [3H]this compound | 0.052 ± 0.008 | - | [4] |

| α1B | Human | [3H]prazosin | > 500 | > 500-fold | [1][3] |

| α1D | Human | [3H]prazosin | > 500 | > 500-fold | [1][3] |

| α1A | Rat | [3H]prazosin | ≤ 1 | - | [1][3] |

| α1A | Dog | [3H]prazosin | ≤ 1 | - | [1][3] |

Table 2: Binding Affinity of this compound in Tissues

| Tissue | Species | Radioligand | Ki (nM) | Receptor Subtype Predominance | Reference |

| Prostate | Human | [3H]prazosin | 0.13 | α1A | [3] |

Table 3: Dissociation Constant (Kd) of [3H]this compound

| Receptor/Tissue | Species | Kd (pM) | Reference |

| Cloned α1A-adrenoceptor | Human | 43-90 | [1][2] |

| Rat Tissues | Rat | 43-90 | [1][2] |

Functional Antagonist Activity

Functional assays confirm the potent antagonist activity of this compound at the α1A-adrenoceptor. It effectively inhibits agonist-induced cellular responses, such as inositol (B14025) phosphate (B84403) production and smooth muscle contraction.

Table 4: Functional Antagonist Potency (Kb) of this compound

| Assay Type | Tissue/Cell Line | Species | Agonist | Apparent Kb (nM) | Reference |

| Inositol-Phosphate Response | Cloned human α1A-adrenoceptors | Human | Norepinephrine | 0.02 - 0.28 | [1][2][3] |

| Tissue Contraction | Prostate | Rat, Dog, Human | Phenylephrine or A-61603 | 0.02 - 0.28 | [1][2][3] |

| Tissue Contraction | Bladder Neck | Human, Monkey | Phenylephrine or A-61603 | 0.02 - 0.28 | [1][2][3] |

| Tissue Contraction | Caudal Artery | Rat | Phenylephrine or A-61603 | 0.02 - 0.28 | [1][2][3] |

| Tissue Contraction | Aorta | Rat | Norepinephrine | Resistant | [1][2][3] |

Signaling Pathways

The α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through the Gq/11 family of G-proteins.[5] Antagonism of this receptor by this compound inhibits the downstream signaling cascade initiated by endogenous agonists like norepinephrine.

References

The Enigmatic Profile of L-771688: A Search for Species-Specific Receptor Binding

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the species-specific receptor binding profile of the compound designated L-771688 remains elusive. This report summarizes the current landscape of publicly accessible knowledge and outlines the standard methodologies that would be employed to characterize such a compound, providing a framework for the type of data and experimental protocols that would be expected in a comprehensive technical guide.

Currently, there is no publicly available quantitative data detailing the binding affinities (such as Kᵢ, IC₅₀, or EC₅₀ values) of this compound for any specific receptor across different species. Similarly, specific experimental protocols used to determine these values for this compound, and the signaling pathways it may modulate, are not described in the accessible scientific literature.

In the absence of specific data for this compound, this guide will outline the established principles and methodologies that researchers and drug development professionals would utilize to determine the species-specific receptor binding of a novel compound.

I. Principles of Receptor Binding and Species Specificity

The interaction between a drug (ligand) and its receptor is a critical determinant of its pharmacological effect. The affinity of a ligand for its receptor, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), dictates the concentration at which the drug will elicit a biological response. Species-specific differences in receptor binding can arise from variations in the amino acid sequence of the receptor protein between species. These variations can alter the three-dimensional structure of the ligand-binding pocket, leading to differences in binding affinity and, consequently, pharmacological effect.

II. Standard Experimental Protocols for Characterizing Receptor Binding

To establish the species-specific receptor binding profile of a compound like this compound, a series of in vitro experiments would be conducted. The primary methods are radioligand binding assays and functional assays.

A. Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the affinity of a ligand for a receptor. These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor from different species (e.g., human, rat, mouse, monkey) are homogenized and centrifuged to isolate cell membranes containing the receptor.

-

The protein concentration of the membrane preparations is determined to ensure consistency across experiments.

2. Saturation Binding Assays:

-

These experiments are performed to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).

-

Increasing concentrations of the radioligand are incubated with the membrane preparations until equilibrium is reached.

-

Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

3. Competition Binding Assays:

-

These assays are used to determine the affinity (Ki) of an unlabeled compound (like this compound) for the receptor.

-

A fixed concentration of the radioligand is incubated with the membrane preparations in the presence of increasing concentrations of the unlabeled test compound.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

The following diagram illustrates a typical workflow for a radioligand binding assay.

B. Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. These assays are crucial for determining whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).

1. Cell Culture:

-

Cells expressing the receptor of interest from different species are cultured.

2. Assay Performance:

-

Cells are treated with varying concentrations of the test compound.

-

A relevant downstream signaling event is measured, such as changes in intracellular cyclic AMP (cAMP), calcium levels, or reporter gene expression.

3. Data Analysis:

-

For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined.

-

For antagonists, a Schild analysis is often performed. This involves measuring the shift in the concentration-response curve of a known agonist in the presence of the antagonist to determine its potency (pA₂ value, which is the negative logarithm of the antagonist's molar concentration that necessitates a doubling of the agonist concentration to produce the same response).

The logical relationship in a Schild analysis is depicted below.

III. Data Presentation and Interpretation

The quantitative data obtained from these experiments would be summarized in tables for easy comparison of the binding affinities and functional potencies of this compound across different species.

Table 1: Hypothetical Binding Affinity (Kᵢ, nM) of this compound for Receptor X

| Species | Kᵢ (nM) |

| Human | [Data] |

| Monkey | [Data] |

| Rat | [Data] |

| Mouse | [Data] |

| Dog | [Data] |

Table 2: Hypothetical Functional Potency (EC₅₀ or pA₂) of this compound at Receptor X

| Species | Assay Type | Potency Value |

| Human | [e.g., cAMP accumulation] | [EC₅₀ or pA₂] |

| Monkey | [e.g., Calcium mobilization] | [EC₅₀ or pA₂] |

| Rat | [e.g., Reporter gene] | [EC₅₀ or pA₂] |

| Mouse | [e.g., cAMP accumulation] | [EC₅₀ or pA₂] |

| Dog | [e.g., Calcium mobilization] | [EC₅₀ or pA₂] |

IV. Visualization of Signaling Pathways

Once the target receptor and the nature of the interaction (agonist or antagonist) are identified, the associated signaling pathway can be visualized. For example, if this compound were found to be an antagonist of a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase, the pathway diagram would illustrate how this compound blocks the agonist-induced production of cAMP.

Conclusion

While specific data on the species-specific receptor binding of this compound is not currently in the public domain, this guide provides a comprehensive overview of the established methodologies and data presentation formats that would be essential for a thorough characterization. The elucidation of such a profile is a cornerstone of preclinical drug development, informing the selection of appropriate animal models for efficacy and safety studies and aiding in the prediction of clinical outcomes. Further research and publication are required to populate the presented frameworks with specific data for this compound.

Methodological & Application

Application Notes and Protocols for L-771688 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of L-771688, an experimental farnesyltransferase (FTase) inhibitor. The following sections describe the necessary materials and step-by-step procedures for assessing the inhibitory activity of this compound on its target enzyme, its effect on cancer cell viability, and its impact on the Ras signaling pathway.

Quantitative Data Summary

The inhibitory potency of farnesyltransferase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following tables provide a summary of representative quantitative data for well-characterized farnesyltransferase inhibitors, which can serve as a benchmark for the evaluation of this compound.

Table 1: Farnesyltransferase Inhibitory Activity

| Compound | IC50 (nM) | Target |

| Lonafarnib (B1684561) | 1.9 | Farnesyltransferase[1][2] |

| Tipifarnib | 7.9 | Farnesyltransferase |

| FTI-277 | 0.5 | Farnesyltransferase[3] |

| BMS-214662 | 1.3 (H-Ras), 8.4 (K-Ras) | Farnesyltransferase[4] |

Table 2: Cell Viability in Cancer Cell Lines (48h treatment)

| Compound | Cell Line | IC50 (µM) |

| Lonafarnib | SMMC-7721 (Hepatocellular Carcinoma) | 20.29[2] |

| Lonafarnib | QGY-7703 (Hepatocellular Carcinoma) | 20.35[2] |

| FTI-277 | H-Ras-MCF10A (Breast Epithelial) | 6.84[5] |

| FTI-277 | Hs578T (Breast Cancer) | 14.87[5] |

| FTI-277 | MDA-MB-231 (Breast Cancer) | 29.32[5] |

Signaling Pathway Diagram

Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases. Farnesylation is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and downstream signaling. By inhibiting farnesyltransferase, this compound is expected to disrupt the Ras signaling cascade, which is frequently hyperactivated in cancer.

Caption: Farnesyltransferase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on farnesyltransferase using a fluorescence-based assay.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound

-

DMSO (for dissolving this compound)

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations. Include a DMSO-only control.

-

Reaction Mixture Preparation: In each well of the microplate, add the following in order:

-

Assay Buffer

-

This compound dilution or DMSO control

-

Dansylated peptide substrate

-

Farnesyl pyrophosphate

-

-

Enzyme Addition: Initiate the reaction by adding the recombinant farnesyltransferase to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the In Vitro Farnesyltransferase Activity Assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., with known Ras mutations)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Protocol 3: Western Blot Analysis of Ras Signaling Pathway

This protocol outlines the procedure for analyzing the effect of this compound on the expression and phosphorylation status of key proteins in the Ras signaling pathway.

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ras, anti-phospho-Raf, anti-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat the cells with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the levels of total and phosphorylated proteins between treated and untreated samples.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying EP3 Receptor-Mediated Smooth Muscle Contraction using a Selective Antagonist

For: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a critical lipid mediator that modulates a wide array of physiological processes, including the contraction and relaxation of smooth muscle. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP3 receptor, in particular, is a key player in initiating smooth muscle contraction in various tissues, such as the vasculature and gastrointestinal tract. Understanding the signaling pathways governed by the EP3 receptor is crucial for the development of therapeutics targeting conditions characterized by aberrant smooth muscle contractility.

This document provides detailed application notes and experimental protocols for the use of a selective EP3 receptor antagonist in studying smooth muscle contraction. While the initial query specified L-771688, our research indicates this compound is an α1A-adrenoceptor antagonist. A more relevant and widely studied tool for this application is L-798,106 , a potent and highly selective EP3 receptor antagonist. These notes will, therefore, focus on the application of L-798,106.

Mechanism of Action of EP3 Receptor in Smooth Muscle Contraction

The EP3 receptor is unique in its ability to couple to multiple G proteins, leading to diverse downstream signaling cascades. In smooth muscle cells, activation of the EP3 receptor by agonists like PGE2 or the synthetic analog sulprostone (B1662612) primarily leads to contraction through the following pathways:

-

Gαi Coupling: The canonical pathway involves coupling to the inhibitory G protein, Gαi. This inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn promotes a contractile state.

-

Gαq Coupling and Calcium Mobilization: Some EP3 receptor isoforms can couple to Gαq, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

-

Gα12/13 Coupling and RhoA/Rho Kinase Pathway: The EP3 receptor can also couple to Gα12/13, which activates the RhoA/Rho kinase (ROCK) signaling pathway. ROCK inhibits myosin light chain phosphatase (MLCP), preventing the dephosphorylation of myosin light chains. This "calcium sensitization" maintains the contractile state of the smooth muscle even at lower intracellular Ca2+ concentrations.

L-798,106 acts as a competitive antagonist at the EP3 receptor, blocking the binding of agonists like PGE2 and sulprostone, thereby inhibiting these downstream contractile signaling events.

Data Presentation: Pharmacological Profile of L-798,106

The following table summarizes the quantitative data for L-798,106, highlighting its potency and selectivity for the EP3 receptor.

| Parameter | Value | Species/System | Reference |

| Ki (nM) | |||

| EP3 Receptor | 0.3 | Human recombinant | [1] |

| EP4 Receptor | 916 | Human recombinant | [1] |

| EP1 Receptor | >5000 | Human recombinant | [1] |

| EP2 Receptor | >5000 | Human recombinant | [1] |

| pA2 | 7.48 ± 0.25 | Guinea-pig vas deferens (agonist: sulprostone) | [1][2][3] |

| Effective Concentration for Inhibition | 1 µM | Rat mesenteric artery (agonist: PGE2) | [4] |

Experimental Protocols

This section provides a detailed methodology for a typical organ bath experiment to assess the inhibitory effect of L-798,106 on agonist-induced smooth muscle contraction.

Protocol 1: Organ Bath Assay for Smooth Muscle Contraction

Objective: To determine the inhibitory effect of L-798,106 on sulprostone-induced contraction of isolated smooth muscle tissue (e.g., rat aorta or guinea pig trachea).

Materials:

-

Isolated smooth muscle tissue (e.g., thoracic aorta from a male Wistar rat)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

L-798,106

-

Sulprostone (or PGE2)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).

-

Place the tissue in cold, carbogen-aerated Krebs-Henseleit solution.

-

Clean the tissue of excess connective and adipose tissue.

-

Cut the tissue into rings of 2-3 mm in length.

-

-

Mounting the Tissue:

-

Mount the tissue rings on stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit solution.

-

Maintain the temperature of the organ bath at 37°C and continuously aerate with carbogen gas.

-

-

Equilibration:

-

Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams (this may need to be optimized for different tissues).

-

Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

-

-

Viability Test:

-

After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure tissue viability.

-

Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to the baseline.

-

-

Antagonist Incubation:

-

Add L-798,106 (dissolved in DMSO, with the final DMSO concentration in the bath not exceeding 0.1%) to the organ baths at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

-

For control tissues, add the equivalent volume of DMSO vehicle.

-

Incubate the tissues with the antagonist or vehicle for a predetermined period (e.g., 30 minutes).

-

-

Agonist-Induced Contraction:

-

Generate a cumulative concentration-response curve for the EP3 agonist, sulprostone. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., every 2-3 minutes or once a stable response is achieved) until a maximal contraction is observed.

-

-

Data Analysis:

-

Record the contractile force generated at each agonist concentration.

-

Express the contraction as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

-

From these curves, you can determine the EC50 of the agonist and, if a competitive antagonist, calculate the pA2 value for the antagonist using a Schild plot analysis.

-

Visualizations

EP3 Receptor Signaling Pathway in Smooth Muscle Contraction

Caption: EP3 receptor signaling pathways leading to smooth muscle contraction.

Experimental Workflow for Organ Bath Assaydot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]

- 4. Prostaglandin E2-prostanoid EP3 signal induces vascular contraction via nPKC and ROCK activation in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for [3H]L-771688 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]L-771688 is a potent and selective antagonist for the α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This radioligand is a valuable tool for characterizing the binding properties of novel compounds targeting the α1A-adrenoceptor, which is involved in various physiological processes, including smooth muscle contraction and neurotransmission. These application notes provide detailed protocols for performing saturation and competition radioligand binding assays using [3H]this compound to determine receptor density (Bmax), ligand affinity (Kd), and the inhibitory constant (Ki) of unlabeled compounds.

Signaling Pathway of the α1A-Adrenergic Receptor

The α1A-adrenergic receptor, upon binding to an agonist such as norepinephrine (B1679862) or epinephrine, couples to the Gq/11 family of G proteins.[1] This activation initiates a signaling cascade by stimulating phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][4] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4] These signaling events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses such as smooth muscle contraction and cell growth.[4]

Data Presentation

The following table summarizes the binding affinity of this compound and other compounds for the α1A-adrenergic receptor. This data is essential for designing and interpreting competition binding assays.

| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) |

| This compound | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 0.052 ± 0.008 |

| GG818 | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 0.026 ± 0.002 |

| Prazosin | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 0.088 ± 0.032 |

| Terazosin | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 1.8 ± 0.65 |

Note: The Ki value for this compound was determined through competition with its own radiolabeled form.

Experimental Protocols